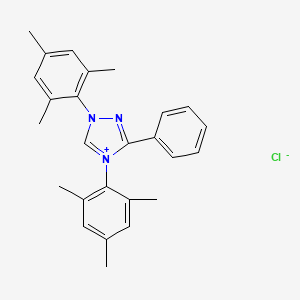
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-iumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride is a chemical compound with the molecular formula C26H28ClN3. It is a member of the triazolium family, which is known for its diverse applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a triazolium core substituted with mesityl and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride typically involves the reaction of mesityl-substituted triazole with phenyl-substituted triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the triazolium core. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triazolium core into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazolium oxides, while substitution reactions can produce a wide range of substituted triazolium derivatives .
Applications De Recherche Scientifique
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The triazolium core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological or chemical effects. The mesityl and phenyl groups play a crucial role in enhancing the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazole
- 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium bromide
- 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium iodide
Uniqueness
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride stands out due to its unique combination of mesityl and phenyl groups, which confer enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in various applications, from catalysis to material science .
Propriétés
Formule moléculaire |
C26H28ClN3 |
|---|---|
Poids moléculaire |
418.0 g/mol |
Nom IUPAC |
3-phenyl-1,4-bis(2,4,6-trimethylphenyl)-1,2,4-triazol-4-ium;chloride |
InChI |
InChI=1S/C26H28N3.ClH/c1-17-12-19(3)24(20(4)13-17)28-16-29(25-21(5)14-18(2)15-22(25)6)27-26(28)23-10-8-7-9-11-23;/h7-16H,1-6H3;1H/q+1;/p-1 |
Clé InChI |
FJDFWBCVPCINNK-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2C=[N+](C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
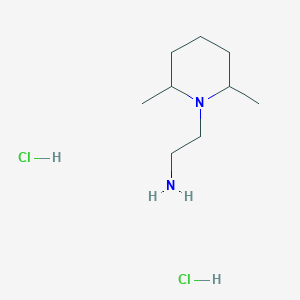
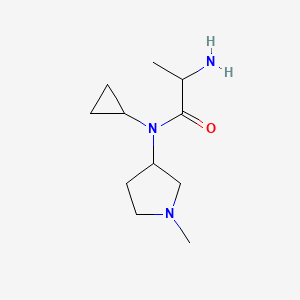
![(3S)-1-(2-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B14778622.png)
![benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate](/img/structure/B14778627.png)
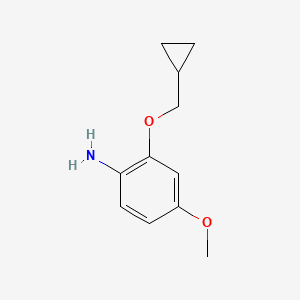


![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-1-(4-methylsulfonylphenyl)piperazin-2-amine](/img/structure/B14778650.png)

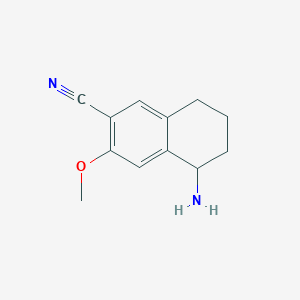
![5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
